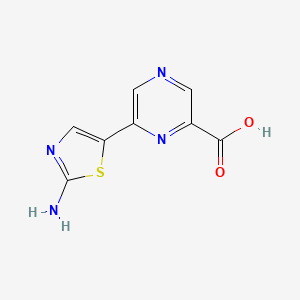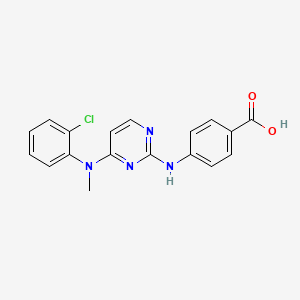![molecular formula C20H25N3 B13101395 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is a complex organic compound with a unique structure that includes a dibenzoannulene core and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenzoa,dannulen-5-one, which is then subjected to various reactions to introduce the piperazine moiety. For example, the reaction of 10,11-dihydro-5H-dibenzoa,dannulen-5-one with piperazine under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. For instance, the use of palladium catalysts in the presence of aromatic compounds can facilitate the formation of the target product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenium dioxide.
Reducing agents: Sodium borohydride.
Substitution reagents: Halogens, N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dibenzoannulene core .
Wissenschaftliche Forschungsanwendungen
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : A precursor in the synthesis of the target compound.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Another related compound with similar structural features .
Uniqueness
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is unique due to its combination of a dibenzoannulene core and a piperazine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C20H25N3 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethyl)piperazin-1-amine |
InChI |
InChI=1S/C20H25N3/c21-23-13-11-22(12-14-23)15-20-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)20/h1-8,20H,9-15,21H2 |
InChI-Schlüssel |
GCZKJOIGZADINX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN4CCN(CC4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)



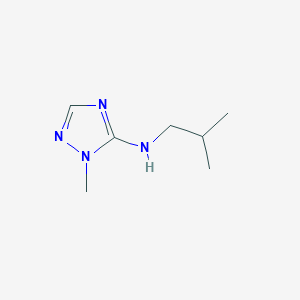
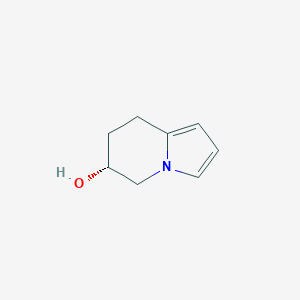

![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
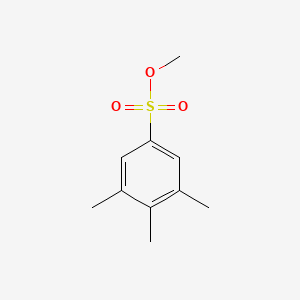
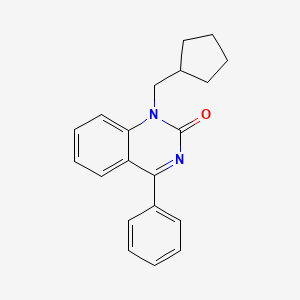
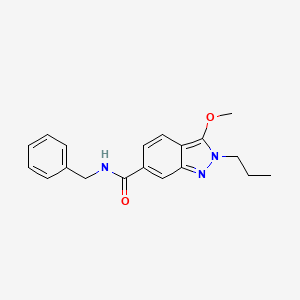
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
